Cyclo(gppgfp)-tfa

Description

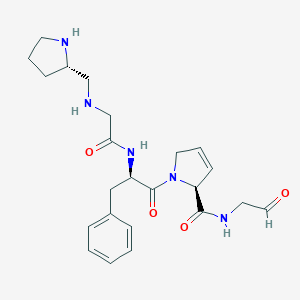

The compound "Cyclo(gppgfp)-TFA" is presumed to be a cyclic peptide or diketopiperazine (DKP) derivative based on nomenclature conventions. While direct references to this specific compound are absent in the literature, structurally analogous cyclic peptides, such as cyclo(RGDfC)-TFA (a high-affinity αvβ3 integrin-binding peptide) and cyclo(His-Phe)-TFA, provide contextual insights. Cyclic peptides are characterized by their macrocyclic structure, which enhances metabolic stability and target specificity compared to linear analogs . Trifluoroacetic acid (TFA) is commonly used as a counterion during peptide synthesis to improve solubility and purification yields .

Cyclic peptides like this compound are hypothesized to exhibit biological activities such as enzyme inhibition, receptor antagonism, or cytotoxic effects, depending on their amino acid sequence and modifications. For instance, cyclo(RGDfC)-TFA demonstrates potent anti-angiogenic properties by targeting tumor-associated integrins , while cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) show algicidal activity against Microcystis aeruginosa .

Properties

CAS No. |

148138-57-2 |

|---|---|

Molecular Formula |

C23H31N5O4 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |

InChI Key |

IIOAXHWOQBDPIK-ZCNNSNEGSA-N |

SMILES |

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |

Isomeric SMILES |

C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |

Canonical SMILES |

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |

Synonyms |

cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Peptides and DKPs

Key Observations :

- Hydrophobicity : Cyclo(Pro-Leu) and cyclo(D-Pro-D-Phe) exhibit higher LogP values (>2), correlating with membrane permeability and algicidal/cytotoxic effects .

- Functional Modifications : The addition of a hydroxyl group in cyclo(4-OH-Pro-Leu) reduces LogP (1.48 vs. 2.11 for cyclo(Pro-Leu)) but enhances algicidal potency by 33%, likely due to improved hydrogen bonding with target proteins .

- Solubility : Cyclo(RGDfC)-TFA demonstrates superior aqueous solubility (>10 mg/mL), critical for therapeutic applications, whereas cyclo(His-Phe)-TFA has moderate solubility (0.47–1.26 mg/mL) .

Table 2: Bioactivity Comparison

| Compound | Target/Pathway | Activity (IC₅₀/EC₅₀) | Mechanism of Action |

|---|---|---|---|

| Cyclo(RGDfC)-TFA | αvβ3 integrin | 0.5 nM | Blocks tumor cell adhesion and angiogenesis |

| Cyclo(Pro-Leu) | Microcystis aeruginosa | 12 μM | Induces ROS overproduction, cell lysis |

| Cyclo(4-OH-Pro-Leu) | Microcystis aeruginosa | 8 μM | Synergistic ROS generation and membrane damage |

| Cyclo(D-Pro-D-Phe) | K562 leukemia cells | 100 μg/mL | Cytotoxic via apoptosis induction |

| Cyclo(His-Phe)-TFA | Microbial enzymes | N/A | Inhibits bacterial quorum sensing |

Key Findings :

- Anti-Tumor Activity: Cyclo(RGDfC)-TFA’s nanomolar affinity for αvβ3 integrin surpasses linear RGD peptides, highlighting the stability conferred by cyclization .

- Algicidal Specificity: Cyclo(4-OH-Pro-Leu) and cyclo(Pro-Leu) target cyanobacteria via distinct mechanisms—hydroxyl modification enhances ROS generation without altering membrane disruption efficacy .

- Structural-Activity Relationships: D-amino acid incorporation in cyclo(D-Pro-D-Phe) increases proteolytic resistance, prolonging cytotoxic effects in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.